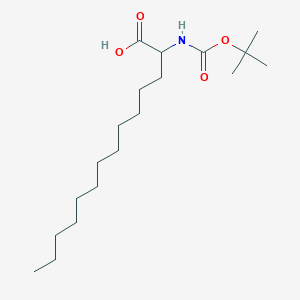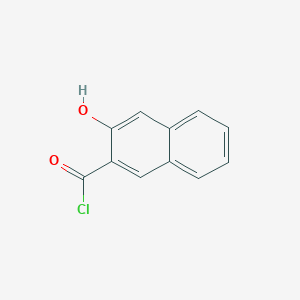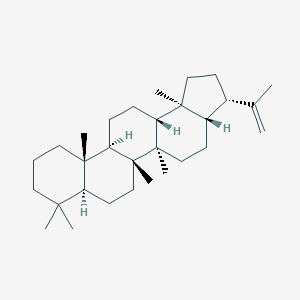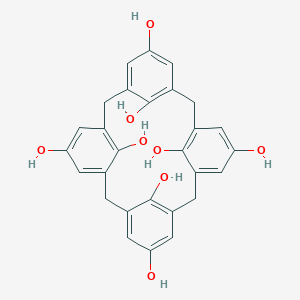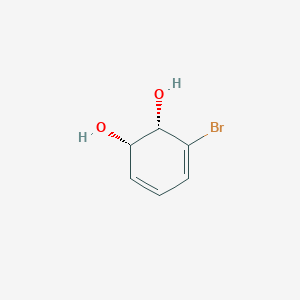
(1S-cis)-3-Bromo-3,5-ciclohexadieno-1,2-diol
Descripción general
Descripción
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, also referred to as 1,2-diol, is a cyclic diol, which is a type of organic compound. It is composed of two hydroxyl groups attached to an aromatic ring. The chemical structure of 1,2-diol is C6H8BrO2 and its molecular weight is 181.01 g/mol. It is a colorless liquid with a boiling point of 86°C and a melting point of -25°C. It is soluble in water and organic solvents, and is relatively stable under normal conditions.
Aplicaciones Científicas De Investigación
Análisis de Pesticidas Quirales
La naturaleza quiral del compuesto lo hace valioso en el análisis de pesticidas. Los pesticidas quirales a menudo exhiben diferentes actividades biológicas, toxicidades y vías metabólicas. Por ejemplo, los enantiómeros de los pesticidas piretroides como la bifentrina muestran diferencias significativas en su eficiencia insecticida y efectos estrogénicos . El análisis de estos compuestos puede conducir a formulaciones de pesticidas más respetuosas con el medio ambiente al identificar los enantiómeros más activos, lo que reduce la cantidad de productos químicos liberados al medio ambiente.
Investigación Farmacocinética
En farmacocinética, comprender el comportamiento de los fármacos quirales es crucial. El compuesto puede utilizarse como referencia o modelo para estudiar la absorción, distribución, metabolismo y excreción (ADME) de los fármacos quirales. Esto puede ayudar a desarrollar fármacos con mejor eficacia y menos efectos secundarios al centrarse en el enantiómero más activo .
Evaluación de la Exposición Humana
Las propiedades quirales del compuesto pueden aplicarse para evaluar la exposición humana a contaminantes ambientales quirales. Al distinguir entre los diferentes enantiómeros en muestras biológicas, los investigadores pueden comprender mejor los niveles de exposición y los riesgos potenciales para la salud asociados con cada enantiómero .
Química Ambiental
En química ambiental, el compuesto se puede utilizar para estudiar las tasas de degradación y la persistencia de contaminantes quirales. Esta información es vital para evaluar el impacto a largo plazo de estas sustancias en los ecosistemas y para desarrollar estrategias para mitigar sus efectos .
Evaluación de la Toxicidad
Las distintas actividades biológicas de los enantiómeros también se extienden a su toxicidad. El compuesto puede servir como modelo para evaluar la toxicidad de los contaminantes quirales, lo cual es esencial para las evaluaciones de riesgo ambiental y para establecer normas de seguridad .
Control de Calidad de las Formulaciones Agroquímicas
El control de calidad en la fabricación de agroquímicos puede beneficiarse del análisis de este compuesto. Al garantizar que solo el enantiómero activo esté presente en el producto final, los fabricantes pueden mejorar la eficacia de sus productos y cumplir con las normas reglamentarias .
Mecanismo De Acción
Target of Action
It is structurally similar to the compound sertraline , which is a selective serotonin reuptake inhibitor (SSRI) . Therefore, it’s possible that this compound may also interact with the serotonin system in the brain.
Mode of Action
If we consider its structural similarity to sertraline, it might work by selectively inhibiting the reuptake of serotonin (5-ht) at the presynaptic neuronal membrane, thereby increasing serotonergic activity .
Biochemical Pathways
Based on its structural similarity to sertraline, it might affect the serotonin system and potentially the norepinephrine neurons of the locus coeruleus . This could lead to desensitization of the postsynaptic and presynaptic receptors .
Pharmacokinetics
If we consider its structural similarity to sertraline, it might have a linear pharmacokinetic profile and a half-life of about 26 hours . It might also mildly inhibit the CYP2D6 isoform of the cytochrome P450 system but have little effect on CYP1A2, CYP3A3/4, CYP2C9, or CYP2C19 .
Result of Action
Based on its structural similarity to sertraline, it might lead to increased serotonergic activity in the brain, which could have antidepressant and anti-anxiety effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. For instance, exposure to this compound might increase the potential of Parkinson’s-like symptoms via the ferroptosis pathway . This effect is more pronounced in certain genetic backgrounds, providing a prospective enantioselective toxic effect of environmental neurotoxins on Parkinson’s disease risk .
Propiedades
IUPAC Name |
(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGXZKAVBGFGF-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474061 | |
| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130792-45-9 | |
| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol used in this specific research study on benzoate ester dihydroxylation?
A: The researchers used (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol as a reference compound to determine the absolute stereochemistry of their enzymatic dihydroxylation products. [] They chose this compound because its absolute configuration is already well-established. By comparing the spectral data of their synthesized diols with this known standard, they could confidently assign the stereochemistry of their products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


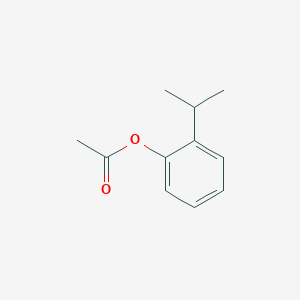

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)


![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)

